REACTION_CXSMILES
|
[CH2:1]1[CH2:11][C:9](=[O:10])[C:8]2[C:3](=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH2:2]1.[N+:12]([O-])([O-:14])=[O:13].[K+]>S(=O)(=O)(O)O.CCOCC>[CH2:1]1[CH2:11][C:9](=[O:10])[C:8]2[CH:7]=[CH:6][CH:5]=[C:4]([N+:12]([O-:14])=[O:13])[C:3]=2[CH2:2]1 |f:1.2|
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
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C1CC2=CC=CC=C2C(=O)C1
|
Name
|
potassium nitrate
|
Quantity
|
7.6 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[K+]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
The resulting mixture was poured onto ice
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Type
|
FILTRATION
|
Details
|
The precipitate (the 7 nitro isomer) was filtered off
|
Type
|
CUSTOM
|
Details
|
the ether solution was evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel
|
Name
|
|
Type
|
|
Smiles
|
C1CC2=C(C=CC=C2[N+](=O)[O-])C(=O)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |